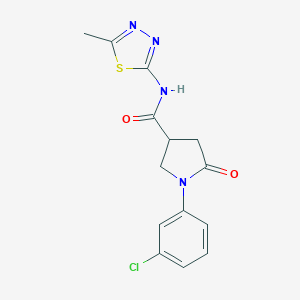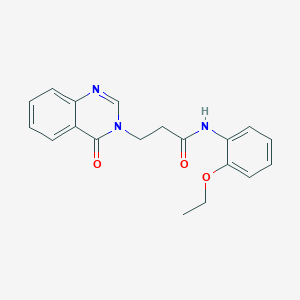
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or ML315, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and neuroscience. EPOB is a small molecule inhibitor that targets the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and stem cell renewal.
Mécanisme D'action
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and stem cell renewal. The Wnt pathway is also implicated in the development of cancer and neurodegenerative diseases. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide targets a specific protein in the pathway, called TCF/LEF, which is involved in transcriptional regulation of Wnt target genes. By inhibiting TCF/LEF, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide blocks the downstream effects of the Wnt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cell growth and induces apoptosis, which is associated with the downregulation of Wnt target genes and the upregulation of pro-apoptotic genes. In animal models, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function, which is associated with the activation of the Wnt pathway in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its small size, high potency, and specificity for the Wnt pathway. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be easily synthesized and purified, making it a cost-effective tool for studying the Wnt pathway. However, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments.
Orientations Futures
There are several future directions for N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including its potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. In cancer therapy, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other drugs to enhance their effectiveness and reduce side effects. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to enhance synaptic plasticity and improve cognitive function in patients. In stem cell research, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to regulate stem cell renewal and differentiation, leading to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-ethylphenylhydrazine, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The chemical structure of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been confirmed by various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various scientific fields. In drug discovery, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-15-11-13-17(14-12-15)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,24) |
Clé InChI |
ZUUVJORSCAWFTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)
![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)